1-Butyl-3-[4-chloro-2-(phenylcarbonyl)phenyl]-1-ethylthiourea
Overview
Description
1-Butyl-3-[4-chloro-2-(phenylcarbonyl)phenyl]-1-ethylthiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-[4-chloro-2-(phenylcarbonyl)phenyl]-1-ethylthiourea typically involves the reaction of 4-chloro-2-(phenylcarbonyl)aniline with butyl isothiocyanate and ethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-[4-chloro-2-(phenylcarbonyl)phenyl]-1-ethylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Butyl-3-[4-chloro-2-(phenylcarbonyl)phenyl]-1-ethylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to inhibit certain enzymes and modulate signaling pathways is of particular interest in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-[4-chlorophenyl]thiourea
- 1-Butyl-3-[4-(phenylcarbonyl)phenyl]thiourea
- 1-Ethyl-3-[4-chloro-2-(phenylcarbonyl)phenyl]thiourea
Uniqueness
1-Butyl-3-[4-chloro-2-(phenylcarbonyl)phenyl]-1-ethylthiourea stands out due to the presence of both butyl and ethyl groups, which can influence its solubility, reactivity, and overall chemical behavior. The combination of the chloro and phenylcarbonyl groups further enhances its potential for diverse applications, making it a compound of significant interest in various research domains.
Properties
IUPAC Name |
3-(2-benzoyl-4-chlorophenyl)-1-butyl-1-ethylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2OS/c1-3-5-13-23(4-2)20(25)22-18-12-11-16(21)14-17(18)19(24)15-9-7-6-8-10-15/h6-12,14H,3-5,13H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIZRFLVPHWLNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=S)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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